molecular formula C24H42N2OS3 B8503124 (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide

Cat. No.: B8503124
M. Wt: 470.8 g/mol
InChI Key: XAMYAYIMCKELIP-UHFFFAOYSA-N
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Description

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide is a complex organic compound characterized by its unique structure, which includes multiple sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide involves multiple steps, starting with the preparation of the pyridine ring substituted with methylthio groups. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Methylthio Groups: Methylthio groups are introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the Hexylthiode Canoic Amide Moiety: The final step involves the coupling of the hexylthiode canoic amide group to the pyridine ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Thiols or amines for substitution reactions.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Amines: Products of reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with DNA: Intercalate into DNA strands, affecting replication and transcription processes.

    Modulate Signaling Pathways: Influence cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide: shares similarities with other pyridine derivatives, such as:

Uniqueness

  • Unique Structure : The combination of multiple sulfur and nitrogen atoms in the structure of this compound makes it unique compared to other similar compounds.
  • Potential Applications : Its potential applications in various fields of research and industry further highlight its uniqueness.

Properties

Molecular Formula

C24H42N2OS3

Molecular Weight

470.8 g/mol

IUPAC Name

2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide

InChI

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)

InChI Key

XAMYAYIMCKELIP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.19 g (13.7 mmol) 2-hexylthiodecanoyl chloride, prepared according to Example 4A, in 15 ml methylene chloride was added dropwise with stirring under nitrogen to a solution of 2.75 g (13.7 mmol) 3-amino-2,4-bis(methylthio)-6-methylpyridine in 30 ml pyridine cooled to 5° C. The reaction mixture was stirred at room temperature under nitrogen overnight. Methylene chloride (250 ml) was then added to the reaction mixture and the resulting solution was washed with 3×50 ml 3N aqueous hydrochloric acid solution, 2×50 ml water, 1×50 ml saturated aqueous sodium bicarbonate solution and 1×50 ml brine. The methylene chloride solution was dried over anhydrous sodium sulfate, filtered and concentrated to dryness in vacuo. The solid residue (6.5 g) was recrystallized from petroleum ether to yield 4.7 g of the title compound, m.p. 75°-76.5° C. (72.8% yield).
Name
2-hexylthiodecanoyl chloride
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
72.8%

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